Cobaltic acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
917-69-1 |
|---|---|
Molecular Formula |
Co(C2H3O2)3 C6H9CoO6 |
Molecular Weight |
236.06 g/mol |
IUPAC Name |
cobalt(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Co/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI Key |
ZUKDFIXDKRLHRB-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Co+3] |
Origin of Product |
United States |
Synthetic Methodologies for Cobalt Acetate Species
Controlled Synthesis of Cobalt(II) Acetate (B1210297) Derivatives
Cobalt(II) acetate, typically encountered as the tetrahydrate, Co(CH₃CO₂)₂·4H₂O, is a common precursor for various cobalt-containing materials. Its synthesis primarily involves reactions of cobalt-containing raw materials with acetic acid.
Precipitation and Crystallization Techniques
A fundamental method for producing cobalt(II) acetate involves the reaction of cobalt oxide (CoO) or cobalt hydroxide (B78521) (Co(OH)₂) with acetic acid. For instance, cobalt(II) acetate tetrahydrate can be formed by reacting CoO with acetic acid in the presence of water. wikipedia.org Similarly, cobalt(II) carbonate can react with acetic acid to yield cobalt(II) acetate. sigmaaldrich.comprocurementresource.com
A more elaborate preparation method starts with cobalt oxide as a raw material, which reacts with nitric acid to form a cobalt nitrate (B79036) solution. This solution then reacts with a soda ash solution to precipitate cobalt carbonate. After washing and separation, acetic acid is added to acidify the reaction mixture, followed by filtration, pH adjustment, concentration, recrystallization, and centrifugation to obtain the cobalt acetate product. guidechem.com Industrial-grade cobalt metal can also be directly reacted with an aqueous acetic acid solution, facilitated by the addition of hydrogen peroxide (H₂O₂) or peracetic acid, to produce cobalt acetate. google.comgoogle.comgoogle.com
For purification, a cobalt acetate-acetic acid solution can be passed through an adsorption column containing a modified ATBS copolymer medium. The adsorbed solution is then concentrated and cooled for recrystallization, yielding a purified cobalt acetate product. guidechem.com
Solvothermal and Hydrothermal Approaches
Solvothermal and hydrothermal methods offer controlled environments for the synthesis of cobalt(II) acetate derivatives, often leading to specific crystalline structures or coordination polymers. Cobalt(II) acetate tetrahydrate has been utilized in hydrothermal reactions to synthesize various compounds. For example, its hydrothermal reaction with 1,3,5-benzenetricarboxylic acid (BTCH₃) results in the formation of Co₃(BTC)₂·12H₂O. sigmaaldrich.combiocompare.com Another instance involves the hydrothermal reaction of cobalt(II) acetate tetrahydrate with 4-aminophenyl tetrazole and water at 135 °C for 48 hours, yielding orange crystals of the three-dimensional coordination polymer [Co₃(OH)₂(H₂O)₂(aptet)₄]. rsc.orgrsc.orgresearchgate.net
Beyond coordination polymers, solvothermal conditions have been employed for the synthesis of cobalt oxide (CoO) nanoparticles through an esterification reaction between cobalt(II) acetate and ethanol. researchgate.net Cobalt(II) acetate also serves as a precursor in microwave solvothermal synthesis for the production of cobalt-doped zinc oxide nanoparticles. mdpi.com Furthermore, solvothermal reactions involving cobalt acetate have led to the formation of dinuclear cobalt(II) complexes with phosphonate-antimonate ligands. rsc.org
Thermal Decomposition Pathways of Precursors
Thermal decomposition is a straightforward method for obtaining metal oxides from single-source precursors, including cobalt(II) acetate tetrahydrate. mdpi.com The decomposition pathway of Co(CH₃COO)₂·4H₂O involves several stages, leading to different cobalt oxide polymorphs depending on the atmosphere and temperature. mdpi.comresearchgate.netresearchgate.net
Upon heating, cobalt(II) acetate tetrahydrate first undergoes dehydration. At approximately 150 °C, the dehydration is complete, and a crystalline anhydrous acetate is stabilized at around 200 °C. mdpi.comresearchgate.net In a subsequent step, typically between 275–310 °C, this anhydrous phase decomposes, yielding Zn-blende CoO, which then transforms into a rocksalt polymorph at 310 °C. mdpi.comresearchgate.net An intermediate phase, a cobalt(II) oxyacetate with the chemical composition Co₃O(CH₃COO)₄, has also been identified during this thermal decomposition process. mdpi.comresearchgate.netresearchgate.net When the decomposition is carried out under an air atmosphere, cobalt(II) acetate tetrahydrate yields Co₃O₄ (spinel structure) as the sole final product. mdpi.comresearchgate.net Interestingly, in the presence of hydrogen, the thermal decomposition of cobalt acetate can lead to the formation of cobalt metal. sjsu.edu
Preparation of Cobalt(III) Acetate and Related High-Oxidation State Species
Cobalt(III) acetate, or cobaltic acetate, is a strong oxidant and is crucial in various organic reactions and as a catalyst. Due to its inherent instability, especially in aqueous solutions where Co(III) can be reduced to Co(II) by oxidizing water, it is often prepared in situ or through controlled oxidative routes. researchgate.net
Oxidative Routes from Cobalt(II) Precursors
The primary method for synthesizing cobalt(III) acetate involves the oxidation of cobalt(II) acetate precursors. Common oxidants include ozone, peracetic acid, and peroxides. wikipedia.orgresearchgate.netresearchgate.netpsu.edutandfonline.com While molecular oxygen can also be used, the conversion of cobalt(II) acetate to cobalt(III) acetate may be modest. tandfonline.comtubitak.gov.tr
A reported procedure for preparing cobalt(III) acetate involves bubbling oxygen through a solution containing 150 grams of cobalt(II) acetate tetrahydrate, 1 liter of glacial acetic acid, and 25 milliliters of water, at a rate of 0.5 liters per minute. researchgate.net Another oxidative route involves the conversion of cobalt(II) acetate to cobalt(III) acetate by autoxidizing benzaldehyde. acs.org
Anodic Oxidation Methods
Electrochemical methods, particularly anodic oxidation, provide a controlled and efficient pathway for the synthesis of cobalt(III) acetate from its cobalt(II) counterpart. Electrolytic oxidation of cobalt(II) acetate tetrahydrate in glacial acetic acid, typically containing a small percentage of water (e.g., 2% v/v), can be performed at a platinum electrode in a closed system to produce a reasonably stable solution of the cobalt(III) acetate complex. capes.gov.briarc.fr
The electrosynthesis of cobalt(III) acetate can also be carried out in a bipolar packed-bed flow reactor, utilizing graphite (B72142) Raschig rings as electrode materials. tubitak.gov.trresearchgate.net Studies have shown that a 29-layer configuration in such a reactor can achieve a cobalt(III) acetate production with a conversion ratio of 43% and a space-time yield of 35.9 kg·m⁻³·h⁻¹. tubitak.gov.tr High current densities, essential for efficient conversion, can be achieved by employing a carbon anode and adding sodium acetate to the electrolyte in a two-compartment cell, with electrolysis typically conducted at a controlled potential of 1.45V (versus a standard calomel (B162337) electrode) at 20°C. tandfonline.com Furthermore, electrochemical oxidation has been explored for μ₃-oxo-centered cobalt(III) acetate trimers, demonstrating their reversible oxidation to mixed-valence Co(III)₂Co(IV) species. nih.govacs.org
Structural Elucidation and Coordination Chemistry of Cobalt Acetate Complexes
Crystal Structures and Polymorphism Investigations
The precise arrangement of atoms in cobalt(III) acetate (B1210297) complexes has been primarily determined through X-ray diffraction methods. These studies have been crucial in revealing the common trinuclear and tetranuclear core structures that define this area of coordination chemistry.
Single-crystal X-ray diffraction (SCXRD) has been the most definitive method for elucidating the molecular structures of cobalt(III) acetate complexes. These studies have overwhelmingly identified polynuclear, oxo-centered clusters as the most stable and isolable forms. A prominent example is the trinuclear oxo-centered cation, [Co₃(μ₃-O)(μ-O₂CMe)₆L₃]⁺, where L represents a terminal ligand such as pyridine (B92270) or water. rsc.orgacs.orgresearchgate.net
One such complex, [Co₃(μ₃-O)(μ-O₂CMe)₆(H₂O)₃]NO₃·MeCOOH, was synthesized and its structure determined by SCXRD. researchgate.net This study revealed a core structure where three cobalt(III) ions form a nearly equilateral triangle around a central oxygen atom (μ₃-O). The cobalt centers are further bridged by six acetate ligands, and the coordination sphere of each cobalt is completed by a terminal water molecule. researchgate.net
Another well-characterized structural motif is the cubane-like tetranuclear cluster, [Co₄(μ₃-O)₄(μ-O₂CMe)₄(py)₄]. acs.orgresearchgate.net In this arrangement, four cobalt(III) ions and four oxygen atoms occupy alternating vertices of a distorted cube. Each cobalt atom is in a distorted octahedral environment, coordinated to three μ₃-oxo bridges, a bridging acetate ligand, and a terminal pyridine ligand. researchgate.net
Below is a table summarizing crystallographic data for representative polynuclear cobalt(III) acetate complexes.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| [Co₃(μ₃-O)(μ-OH)(μ-OAc)₃(py)₅][PF₆]₂·CH₃OH·0.25H₂O | Monoclinic | P2₁/n | researchgate.net | ||||
| [Co₈(μ₄-O)₄(μ₃-OMe)₄(μ-OAc)₆(H₂O)₈]F₂·10H₂O | Monoclinic | C2/c | 17.222 | 16.836 | 16.586 | 94.902 | researchgate.net |
| trans-[Co(NH₃)₄(NCS)₂]OAc·HOAc | Orthorhombic | Pbam | 14.851 | 7.068 | 7.031 | - |
Note: Complete unit cell parameters were not available for all compounds in the cited literature.
Powder X-ray diffraction (PXRD) is a complementary technique frequently used to confirm the bulk purity of synthesized crystalline samples and to identify phases. tue.nljocpr.comresearchgate.net For instance, in the study of cobalt(II) acetate complexes, PXRD patterns were used to identify the crystal system and calculate crystallite sizes using the Scherrer equation. jocpr.com While most detailed structural information for cobalt(III) acetate comes from single-crystal studies, PXRD is essential for verifying that the characterized single crystal is representative of the bulk material.
Synchrotron radiation has been employed to study polymorphism in cobalt acetate cluster compounds. iucr.org The high resolution and intensity of synchrotron X-rays allow for the detection of subtle structural differences and the study of phase transitions. For example, a synchrotron study on a trinuclear cobalt(II) acetate complex, Co₃(C₂H₃O₂)₄(C₅H₅N)₈₂, revealed the existence of two polymorphic forms, highlighting how different packing arrangements can be adopted by the same molecular unit. iucr.org Such studies provide deeper insight into the crystallization mechanisms and solid-state behavior of these complexes. iucr.org Extended X-ray Absorption Fine Structure (EXAFS), another synchrotron-based technique, has been used to probe the local coordination environment around cobalt atoms in amorphous or poorly crystalline samples of what is broadly termed "cobalt(III) acetate," confirming the prevalence of polynuclear oxo-bridged structures. rsc.org
Neutron diffraction is a powerful technique for accurately locating light atoms, particularly hydrogen, due to their relatively large neutron scattering cross-sections. While there are no specific neutron diffraction studies reported for crystalline cobalt(III) acetate complexes, studies on related compounds demonstrate the utility of this method. For example, a time-resolved powder neutron diffraction study was conducted on the thermal decomposition of cobalt(II) acetate tetrahydrate. rsc.org By using selectively deuterated samples, researchers could track the loss of water molecules and the breakdown of the acetate groups by monitoring the incoherent scattering from hydrogen/deuterium atoms. rsc.org This type of analysis provides precise information on the position and dynamics of hydrogen atoms within a crystal lattice, which is crucial for understanding hydrogen bonding networks that stabilize the crystal structures of hydrated acetate complexes.
Coordination Geometry and Ligand Field Analysis
The cobalt centers in the vast majority of structurally characterized cobalt(III) acetate complexes exhibit a distorted octahedral coordination geometry. researchgate.net This is consistent with the low-spin d⁶ electron configuration of Co(III), which has a large ligand field stabilization energy in an octahedral environment.
True monomeric cobalt(III) acetate, Co(O₂CCH₃)₃, has not been isolated and structurally characterized as a stable crystalline solid. It is believed to be highly reactive and readily forms more stable, polynuclear oxo-centered clusters. rsc.org
The dominant architectures are therefore polymeric in the sense that they are multinuclear assemblies. These are not typically chain polymers but rather discrete, oligomeric clusters that can be considered molecular-level polymers. The most prevalent are the trinuclear and tetranuclear (cubane) structures. acs.orgresearchgate.netresearchgate.net
Trinuclear Clusters : These complexes, with the general formula [Co₃O(O₂CMe)₆L₃]ⁿ⁺, are built around a central Co₃O core. The three cobalt atoms are bridged by a central μ₃-oxo ligand and six μ₂-acetate ligands. researchgate.net
Tetranuclear Clusters : These possess a Co₄O₄ cubane (B1203433) core. The structure consists of four Co(III) ions and four μ₃-oxo ligands at the alternating corners of a cube, with bridging acetate ligands spanning the faces. researchgate.net
These clusters can further assemble into larger supramolecular structures through hydrogen bonding or other non-covalent interactions, particularly when ligands like water are present in the coordination sphere. researchgate.net
The acetate ligand is highly versatile in its coordination modes, which contributes to the structural diversity of cobalt acetate complexes.
μ-Oxo Bridge : While not an acetate mode itself, the μ₃-oxo bridge is a fundamental and defining feature of the most common polynuclear cobalt(III) acetate structures. researchgate.netresearchgate.net This central oxygen atom holds the trinuclear or tetranuclear core together.
μ₂-Acetate Bridge : This is the most common mode for the acetate ligand in these polynuclear complexes. The acetate group spans two metal centers. Several configurations of this bridging mode exist:
Syn-Syn : Both oxygen atoms of the carboxylate group coordinate to the two different metal centers on the same side of the C-C bond. This mode is frequently observed in the trinuclear clusters, bridging the edges of the Co₃ triangle. iucr.org
Syn-Anti : One oxygen coordinates in a syn position relative to the R group of the carboxylate, while the other coordinates in an anti position. This mode has also been identified in cobalt acetate clusters. iucr.org The geometry of this bridge, particularly the Co-O-C angles and Co···Co separation, is distinct from the syn-syn arrangement. iucr.orgresearchgate.net
The table below details the different bridging modes found in cobalt acetate complexes.
| Bridging Mode | Description | Common in Complex Type |
| μ₃-Oxo | A single oxygen atom bridging three cobalt centers. | Trinuclear and Tetranuclear |
| μ₂-Acetate (syn-syn) | An acetate ligand bridging two cobalt centers with both oxygen atoms on the same side of the C-C axis. | Trinuclear Clusters |
| μ₂-Acetate (syn-anti) | An acetate ligand bridging two cobalt centers with oxygen atoms on opposite sides of the C-C axis. | Trinuclear Clusters |
Influence of Ancillary Ligands on Coordination Environments
The coordination environment of cobalt acetate is significantly influenced by the introduction of ancillary ligands. These ligands, which are distinct from the primary acetate groups, can modulate the electronic properties, steric environment, and ultimately the reactivity of the cobalt center. The nature of the ancillary ligand dictates the resulting complex's geometry, spin state, and redox potentials.
A combination of X-ray spectroscopy and theoretical methods has been used to characterize the interactions between cobalt and various ligands. osti.gov Studies on multinuclear cobalt compounds show that the substitution of acetate ligands with hydroxyls leads to an increase in electron density on the cobalt center. osti.gov This is attributed to the loss of a π back-bonding interaction between cobalt and acetate and an increased electron donation from the hydroxyl groups. osti.gov In contrast, ancillary ligands like pyridine form strong Co-N bonds, which have the highest bond orders compared to Co-O bonds from acetate or hydroxyls. osti.gov
The steric bulk of ancillary ligands can also impose significant constraints on the cobalt coordination sphere, influencing its electronic state. For instance, a comparison of mononuclear cobalt complexes with ancillary ligands containing quinoline (B57606) versus isoquinoline (B145761) groups revealed that the steric congestion around the cobalt center plays a crucial role. researchgate.net A complex with a more sterically crowded tris(2-quinolylmethyl)amine (tqa) ligand favors a Co(II) electronic state, whereas a less congested tris(3-isoquinolylmethyl)amine (isotqa) ligand results in a stable Co(III) state due to a stronger ligand field. researchgate.net
Furthermore, ancillary ligands can introduce secondary coordination sphere effects. Ligands designed with pendant aza-crown ether moieties can bind Lewis acidic cations (like Li+, Na+, Ca2+). rsc.org This binding induces an internal electrostatic field that can alter the redox properties of the distant cobalt center without changing the primary coordination sphere. rsc.org The flexibility of the coordination mode of the acetate ligand itself—shifting between monodentate and chelating (bidentate)—can also be influenced by the ancillary ligand, such as in complexes with topologically constrained tetraazamacrocycles. researchgate.net The larger Co(II) ion in these macrocycles tends to favor monodentate acetate coordination, with a water molecule completing the octahedral sphere, while the smaller Co(III) ion exclusively binds acetate in a chelating fashion. researchgate.net
| Ancillary Ligand Type | Influence on Cobalt Acetate Complex | Observed Effect | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | Electronic | Increases electron density on Co center by replacing acetate's π back-bonding with stronger electron donation. | osti.gov |
| Pyridine | Bonding | Forms strong Co-N bonds with higher bond order than Co-O (acetate) bonds. | osti.gov |
| Tris(quinolylmethyl)amine (tqa) | Steric/Electronic | High steric bulk leads to a less stable complex, favoring a Co(II) state. | researchgate.net |
| Tris(isoquinolylmethyl)amine (isotqa) | Steric/Electronic | Reduced steric congestion allows for a stronger ligand field, stabilizing a Co(III) state. | researchgate.net |
| Aza-crown Ether Pendants | Secondary Sphere/Redox | Binding of Lewis acids alters the redox potential of the Co center through long-range electrostatic effects. | rsc.org |
| Cross-bridged Tetraazamacrocycles | Coordination Mode | Influences acetate binding; larger Co(II) favors monodentate, smaller Co(III) favors chelating. | researchgate.net |
Formation and Characterization of Oxo-Centered Trinuclear Cobalt Clusters
Synthesis and Structural Features of [Co₃(μ₃-O)(μ-O₂CCH₃)x...]ⁿ⁺ Species
Oxo-centered trinuclear cobalt clusters are a well-defined class of coordination compounds with the general formula [Co₃(μ₃-O)(μ-O₂CCH₃)₆(L)₃]ⁿ⁺, where L represents a terminal ligand. researchgate.net The core of these structures features a central oxygen atom (μ₃-O) that is pyramidally coordinated to three cobalt ions, forming a triangular [Co₃O] core. researchgate.netrsc.org The edges of this cobalt triangle are bridged by six acetate ligands, with each pair of cobalt atoms spanned by two carboxylate groups. researchgate.net The coordination sphere of each cobalt atom is typically completed by a terminal ligand (L), such as water or pyridine, resulting in an approximately octahedral geometry for each metal center. researchgate.net
The synthesis of these clusters often involves the reaction of simple cobalt salts, such as cobalt(II) acetate or cobalt(II) nitrate (B79036), with acetic acid or its corresponding salt. rsc.orgiau.ir A detailed structural analysis of a closely related pivalate-bridged analogue, [triaqua-(μ₃-oxo)-hexa(μ₂-pivalato-O,O′)-tricobalt(III)]⁺, provides insight into the typical geometry of these species. researchgate.net This complex was found to have a highly symmetric structure, with the three Co(III) atoms being symmetrically equivalent. researchgate.net The unit cell of this complex, which crystallizes in the hexagonal crystal system, contains two trinuclear complexes along with nitrate ions and crystal water molecules. researchgate.net
| Structural Feature | Description | Reference |
|---|---|---|
| Core Unit | A central μ₃-oxygen atom bonded to three cobalt ions in a triangular arrangement ([Co₃O] unit). | researchgate.netrsc.org |
| Bridging Ligands | Six acetate (or other carboxylate) ligands bridge the six edges of the Co₃ triangle. | researchgate.net |
| Terminal Ligands | Three monodentate ligands (e.g., H₂O, pyridine) occupy the remaining coordination site on each cobalt atom. | researchgate.net |
| Metal Geometry | Each cobalt ion typically exhibits a distorted octahedral coordination geometry. | researchgate.net |
| Overall Structure | Forms a compact, often highly symmetric, trinuclear cluster. A pivalate (B1233124) analogue exhibits D₆h symmetry. | researchgate.net |
Mixed-Valence Cobalt Clusters
While many oxo-centered trinuclear clusters are homovalent (all metal centers having the same oxidation state, such as +3), mixed-valence versions containing both Co(II) and Co(III) are also known. rsc.orgresearchgate.net These mixed-valence clusters are of significant interest as they can exhibit unique electronic and magnetic properties arising from electron delocalization or transfer between the metal centers. acs.org
The synthesis of mixed-valence cobalt clusters can be achieved through carefully controlled reactions. For example, heterometallic trinuclear oxo-centered clusters with the general formula M(II)Fe(III)₂(μ₃-O)(μ₂-O₂CR)₆(H₂O)₃, where M can be Co(II), have been synthesized, demonstrating the stability of a mixed-valence core. rsc.org More complex mixed-valence cobalt clusters have also been synthesized using other bridging ligands. A heptanuclear cluster, [Co₄(II)Co₃(III)(dea)₆(CH₃COO)₃]⁺, was obtained by reacting cobalt(II) perchlorate (B79767) with diethanolamine (B148213) and sodium acetate. researchgate.net The structure of this complex features a central Co(II) ion surrounded by six peripheral cobalt atoms, three of which are divalent and three are trivalent. researchgate.net
The presence of multiple oxidation states within a single molecule can lead to intramolecular ferromagnetic interactions, as observed in the heptanuclear [Co₄(II)Co₃(III)] cluster, resulting in a high-spin ground state. researchgate.net The study of electron transfer in analogous mixed-valence, oxo-centered trinuclear iron acetate complexes provides a framework for understanding these phenomena in cobalt systems, where the valence states might be delocalized over the metal centers or trapped on specific sites, depending on the timescale of the measurement and the specific ligand environment. acs.org
Mechanistic Investigations of Cobalt Acetate Mediated Reactions
Oxidation Reaction Mechanisms with Cobalt(III) Acetate (B1210297)
The oxidation of organic substrates by cobalt(III) acetate has been a subject of extensive kinetic and mechanistic studies. These investigations have shed light on the intricate pathways through which cobalt(III) facilitates the transformation of various functional groups.
Kinetics and Rate Law Determinations
Kinetic studies of oxidations mediated by cobalt(III) acetate have revealed reaction orders that vary with the substrate and conditions. For instance, the oxidation of toluene (B28343) and its derivatives in 95% acetic acid was found to be first-order with respect to the aromatic substrate, second-order with respect to the cobalt(III) ion, and inverse first-order with respect to the cobalt(II) ion. cdnsciencepub.com This suggests a complex mechanism where Co(II) ions retard the reaction, likely by affecting an equilibrium involving the active Co(III) species. cdnsciencepub.comacs.org
In the oxidative cleavage of 1,2-glycols in acetic acid, the reaction was determined to be first-order in both cobalt(III) acetate and the glycol substrate. rsc.org Similarly, the oxidation of p-toluic acid in an aqueous system also showed a dependence on the concentration of the acid, with the rate increasing in its presence. acs.org These findings indicate that the substrate is directly involved in the rate-determining step.
Table 1: Kinetic Data for Cobalt(III) Acetate Oxidations
| Substrate | Reaction Order in Substrate | Reaction Order in [Co(III)] | Reaction Order in [Co(II)] | Apparent Activation Energy (kcal/mol) |
|---|---|---|---|---|
| Toluene | 1 | 2 | -1 | 25.3 cdnsciencepub.com |
| Ethylbenzene | --- | --- | --- | 25.3 cdnsciencepub.com |
| Cumene | --- | --- | --- | 25.3 cdnsciencepub.com |
| Diphenylmethane | --- | --- | --- | 25.3 cdnsciencepub.com |
| Triphenylmethane | --- | --- | --- | 25.3 cdnsciencepub.com |
| 1,2-Glycols | 1 | 1 | --- | --- |
| p-Toluic Acid | Rate increases with concentration | --- | Rate decreases with concentration | --- |
Data sourced from multiple studies to illustrate general kinetic trends.
Electron Transfer Pathways and Radical Intermediates
A consensus has emerged from numerous studies that the oxidation by cobalt(III) acetate predominantly proceeds through an electron-transfer mechanism. psu.edujournals.co.za This process involves an initial single-electron transfer from the organic substrate to the Co(III) center, generating a radical cation intermediate. journals.co.zarsc.orgrsc.org The formation of such radical cations has been detected in some cases by electron spin resonance (e.s.r.) spectroscopy. psu.edujournals.co.za
For example, in the oxidation of alkyl aromatics, the mechanism is believed to involve the generation of an aryl radical cation. journals.co.za Similarly, the oxidation of olefins is proposed to proceed via a Co-coordinated radical cation formed by a one-electron abstraction from the olefin by cobalt(III) acetate. psu.edursc.orgrsc.org This radical cation intermediate is then subject to further reactions, such as nucleophilic attack by the solvent or other species in the reaction mixture.
The subsequent fate of the radical intermediate is crucial in determining the final product distribution. It can be further oxidized to a carbocation, which can then undergo rearrangement or react with a nucleophile. wikipedia.org Alternatively, it can participate in hydrogen abstraction or other radical chain processes. journals.co.za The involvement of radical intermediates explains the diverse range of products often observed in cobalt(III) acetate oxidations.
Substrate Specificity and Stereochemical Effects (e.g., Glycols, Olefins, Hydrocarbons)
The reactivity and product distribution in cobalt(III) acetate oxidations are highly dependent on the structure of the substrate.
Glycols: The stereochemistry of 1,2-glycols significantly influences their oxidation rate. For instance, cis-cyclopentane-1,2-diol and decalin-9,10-diol are oxidized more rapidly than their corresponding trans-isomers. rsc.org Conversely, cis-cyclohexane-1,2-diol is oxidized more slowly than the trans-isomer. rsc.org This suggests that the formation of a bidentate complex between the dimeric form of cobalt(III) acetate and the glycol is a key step in the mechanism. rsc.org
Olefins: The oxidation of olefins can lead to different products depending on the substitution pattern of the double bond. Aryl-conjugated olefins are often oxidized to glycol monoacetates. psu.edu In contrast, many other olefins undergo allylic oxidation to yield allylic acetates as the primary product, with no significant formation of 1,2-addition or skeletal rearrangement products. rsc.org For β-methylstyrenes, oxidation with cobalt(III) acetate stereoselectively produces threo-1-arylpropane-1,2-diol monoacetates from both E- and Z-alkenes. rsc.orgpsu.edu This outcome is distinct from many other metal-based oxidations and points to a mechanism that does not proceed through a classic concerted addition. psu.edu
Hydrocarbons: The oxidation of cyclic alkanes and alkenes by cobalt(III) acetate results in the formation of cycloalkyl and cycloalkenyl acetates, respectively. rsc.org The reaction with alkylbenzenes is notably sensitive to steric factors. cdnsciencepub.com
Table 2: Product Distribution in the Oxidation of Aromatic Olefins with Cobalt(III) Acetate
| Olefin | Major Product(s) |
|---|---|
| Styrene | Glycol monoacetates, carbon-carbon cleavage products psu.edu |
| α-Methylstyrene | Glycol monoacetates psu.edu |
| Disubstituted Olefins | Allylic acetates rsc.org |
| Tri- and Tetra-substituted Olefins | Glycol monoacetates rsc.org |
| β-Methylstyrenes | threo-1-Arylpropane-1,2-diol monoacetates rsc.orgpsu.edu |
Data compiled from various studies on olefin oxidation.
Influence of Reaction Conditions (e.g., Solvent, Co(II) concentration, Additives)
The outcome of cobalt(III) acetate oxidations is profoundly influenced by the reaction conditions.
Solvent: Acetic acid is the most common solvent for these reactions. cdnsciencepub.comrsc.org The presence of water in the acetic acid can significantly affect the product distribution, as seen in the oxidation of aromatic olefins where "wet" acetic acid favors the formation of glycol monoacetates. psu.edu The solvent can also act as a nucleophile, as evidenced by the formation of acetate products. cdnsciencepub.comrsc.org
Co(II) Concentration: As indicated by the kinetics, the presence of cobalt(II) acetate can inhibit the oxidation reaction. cdnsciencepub.com This is attributed to its role in shifting the equilibrium away from the more reactive monomeric Co(III) species. acs.org
Additives: The addition of certain substances can dramatically alter the rate and selectivity of the oxidation.
Bromide Ions: The addition of bromide ions, often from sources like sodium bromide (NaBr), can significantly promote the oxidation of various substrates, including alcohols and alkyl aromatics. journals.co.zaoup.com The presence of bromide is thought to facilitate the electron transfer process. journals.co.za In some autoxidation systems, cobalt acetate bromide is an exceptionally active catalyst. cdnsciencepub.com
Other Halides: While bromide shows a strong promoting effect, other halide ions like chloride have a more limited impact. Lithium chloride (LiCl) has been shown to enhance the activity of cobalt(III) acetate in the conversion of toluene to benzyl (B1604629) acetate. journals.co.za
Strong Acids: The presence of a strong acid can increase the reduction rate of Co(III), likely by influencing the equilibrium of cobalt species. acs.org
Co-catalysts: In autoxidation reactions, co-catalysts like manganese(II) and zirconium(IV) acetates are often used to improve the rate of reduction of Co(III) to Co(II), which can be a rate-determining step. osti.gov
Reduction Reaction Mechanisms Catalyzed by Cobalt Acetate Systems
While cobalt(III) acetate is primarily known as an oxidant, cobalt acetate systems, often involving Co(II), can catalyze reduction reactions, though this area is less extensively studied than the oxidation pathways.
Hydrogenation and Dehydrogenation Processes
Information specifically detailing the mechanisms of hydrogenation and dehydrogenation processes catalyzed solely by cobaltic acetate is limited in the provided search results. Cobalt complexes, in general, are known to be active in hydrogenation, and cobalt(II) systems can be involved in catalytic cycles that include reduction steps. For example, in some catalytic cycles, a Co(III)-hydride species might be formed, which can then participate in the reduction of a substrate. However, detailed mechanistic studies focusing on this compound for these specific transformations were not prominently featured in the search results. The primary role of cobalt acetate highlighted in the literature is as a catalyst for oxidation and autoxidation reactions, where the Co(II)/Co(III) redox couple drives the process. journals.co.zacdnsciencepub.comosti.gov In these autoxidation systems, the reduction of Co(III) back to Co(II) is a critical step for catalytic turnover, often facilitated by reaction intermediates or additives. osti.gov
Nitrile Reduction Pathways
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, and cobalt acetate-based catalysts have emerged as effective mediators for this reaction. Mechanistic investigations have shed light on the pathways through which these cobalt-catalyzed reductions proceed, often highlighting a stepwise process involving the initial conversion of the nitrile to an imine intermediate, which is subsequently reduced to the corresponding primary amine. mdpi.com
One notable example involves a catalyst derived from cobalt acetate supported on a polyhedral oligomeric silsesquioxane (POSS)-modified covalent organic framework (POSS-COF). mdpi.comresearchgate.net In this system, the hydrogenation of nitriles is proposed to occur through a stepwise mechanism. The first step, which is considered challenging due to the high bond order of the carbon-nitrogen triple bond, is the transformation of the C≡N group into an imine intermediate. mdpi.com This intermediate is then readily reduced to the primary amine in a subsequent step. mdpi.com
The effectiveness of this cobalt acetate-derived catalyst is demonstrated by its high conversion and selectivity in the reduction of various nitriles. For instance, in the reduction of benzonitrile (B105546), the POSS-COF-[Co(acetate)₂] catalyst showed significantly higher activity compared to the unsupported POSS, the POSS-COF framework alone, or a simple cobalt-bipyridine-acetate complex, which exhibited little to no catalytic activity. mdpi.com This highlights the importance of the specific catalyst architecture in facilitating the reduction.
Detailed research findings on the catalytic efficiency for the reduction of benzonitrile using different catalysts are presented in the table below.
| Catalyst | Substrate | Conversion (%) | Selectivity (%) |
| POSS–COF (Co) | Benzonitrile | 100 | >99 (Benzylamine) |
| POSS | Benzonitrile | 0 | - |
| POSS–COF | Benzonitrile | 0 | - |
| Co(bipyridine)–acetate | Benzonitrile | <5 | - |
| Table 1: Catalytic efficiency of various catalysts in the reduction of benzonitrile. The data demonstrates the superior performance of the POSS-COF supported cobalt catalyst. mdpi.com |
The choice of solvent also plays a critical role in the hydrogenation process. Studies have shown that alcoholic solvents, in particular, exhibit notable activity for the reduction of benzonitrile using the POSS-COF-(Co) catalyst under hydrogen pressure. mdpi.com
While the above mechanism involves direct hydrogenation, other cobalt-catalyzed nitrile reduction pathways exist, often involving different reducing agents or catalytic systems. For example, cobalt complexes can catalyze the dihydroboration of nitriles using borane (B79455) reagents like pinacolborane (HBPin). nsf.gov In these cases, the mechanism involves the activation of the B-H bond by the cobalt center to form a cobalt hydride intermediate, which then participates in the reduction of the nitrile. nsf.gov
Furthermore, mechanistic insights from related reactions, such as the activation of nitriles by cobalt(III)-hydroperoxo intermediates, can also inform the understanding of cobalt-nitrile interactions. nih.govacs.org These studies often involve the nucleophilic attack of a cobalt-bound species on the nitrile carbon, leading to functionalized products. nih.govacs.org Although distinct from reduction to amines, these investigations underscore the versatile reactivity of cobalt complexes towards the nitrile functional group.
Catalytic Applications in Organic and Inorganic Synthesis
Homogeneous Catalysis by Cobalt Acetate (B1210297) Complexes
In homogeneous catalysis, cobalt acetate is dissolved in the reaction medium, allowing for high reactivity and selectivity under specific conditions.
A primary industrial application of cobalt acetate is in the production of terephthalic acid (TPA), a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET) and polyester (B1180765) manufacturing. europa.euindiamart.comjustdial.com The process involves the liquid-phase air oxidation of p-xylene, where cobalt acetate, often in conjunction with manganese acetate and a bromine-containing promoter, acts as a homogeneous catalyst. google.comekb.egvalcogroup-valves.com
The reaction is typically carried out in an acetic acid solvent at elevated temperatures (175–225 °C) and pressures (15–30 atm). ekb.egmdpi.com The cobalt catalyst cycles between its Co(II) and Co(III) oxidation states to generate the free radicals necessary for the oxidation of the methyl groups on p-xylene. mdpi.com While effective, the corrosive nature of the bromide promoter and the harsh reaction conditions have prompted research into alternative, greener catalytic systems. ekb.egmdpi.com Studies have explored using ozone as the oxidant with a cobalt acetate catalyst, which can achieve high conversion and selectivity under milder conditions. scienceasia.orgresearchgate.net
Table 1: Comparison of Catalytic Systems for p-Xylene Oxidation
| Catalyst System | Oxidant | Temperature (°C) | Pressure (atm) | Promoter | Solvent | Conversion/Selectivity | Reference |
|---|---|---|---|---|---|---|---|
| Cobalt Acetate/Manganese Acetate | Air/Oxygen | 175–225 | 15–30 | Bromide/HBr | Acetic Acid | High Yield | ekb.eg, mdpi.com |
| Cobalt Acetate | Ozone | 80 | Atmospheric | None | Acetic Acid | 76% Conversion, 84% TA Selectivity | scienceasia.org |
| Cobalt Acetate/KBr | Ozone | 110 | Atmospheric | KBr | Acetic Acid | 97% Conversion, 82% TA Selectivity | scienceasia.org |
Cobalt acetate and its derivatives serve as catalysts in various polymerization reactions. indiamart.combluestonemc.com It is particularly noted for its role in the synthesis of polyesters, where it catalyzes esterification and polycondensation reactions. indiamart.comjustdial.combluestonemc.com
In the realm of controlled radical polymerization, cobalt complexes, including those derived from cobalt acetate, have been investigated for the polymerization of highly reactive monomers like vinyl acetate. nih.govtaylorandfrancis.com This technique, known as cobalt-mediated radical polymerization (CMRP), allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. researchgate.netias.ac.in The mechanism involves a reversible termination of growing polymer chains by the cobalt complex, which helps to control the polymerization process. nih.govscispace.com
Cobalt acetate is an effective catalyst for esterification reactions, which are fundamental in the production of various esters and polyesters. indiamart.combluestonemc.com It facilitates the reaction between carboxylic acids and alcohols. Cobalt-based catalysts are also being explored for transesterification reactions, a key process in the production of biodiesel from vegetable oils and other feedstocks with high fatty acid content. journalijdr.comsamipubco.com The bifunctional nature of some cobalt oxide catalysts, possessing both acidic and basic sites, allows them to simultaneously catalyze the esterification of free fatty acids and the transesterification of triglycerides. journalijdr.com
Heterogeneous Catalysis and Nanocatalysis
In heterogeneous catalysis, cobalt acetate serves primarily as a precursor for the synthesis of solid-state catalysts, often in the form of nanoparticles. These materials offer advantages in terms of catalyst separation and recycling.
Cobalt acetate is a widely used precursor for the preparation of cobalt oxide nanoparticles, such as cobalt(II,III) oxide (Co₃O₄) and cobalt(II) oxide (CoO). sigmaaldrich.commdpi.comresearchgate.net These oxides are important heterogeneous catalysts with applications in various fields. jconsortium.com
The synthesis of these nanocatalysts can be achieved through several methods, including thermal decomposition, sol-gel processes, and microwave-assisted synthesis. jconsortium.comfrontiersin.orgjacsdirectory.com Thermal decomposition of cobalt acetate tetrahydrate is a common route where the temperature and atmosphere (e.g., air or nitrogen) are carefully controlled to obtain the desired cobalt oxide phase (Co₃O₄ or CoO). mdpi.comucl.ac.ukdntb.gov.ua For instance, under an air atmosphere, Co₃O₄ is the typical final product, while under an inert atmosphere like nitrogen, CoO can be formed. mdpi.com The morphology and size of the resulting nanoparticles can be influenced by the synthesis conditions and the presence of capping agents. frontiersin.orgchalcogen.roresearchgate.net
Table 2: Synthesis of Cobalt Oxide Nanoparticles from Cobalt Acetate
| Synthesis Method | Precursor | Resulting Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Thermal Decomposition | Cobalt(II) acetate tetrahydrate | CoO, Co₃O₄ | Phase controlled by temperature and atmosphere | mdpi.com, dntb.gov.ua |
| Sol-Gel | Cobalt acetate | Co₃O₄ | Low-temperature synthesis | jconsortium.com, bohrium.com |
| Microwave-assisted | Cobalt(II) acetate, urea (B33335), ethylene (B1197577) glycol | Co₃O₄ | Rapid, energy-efficient | jacsdirectory.com |
| Precipitation-Oxidation | Cobalt acetate, H₂O₂ | Co₃O₄ | Cubic nanoparticles | chalcogen.ro |
Cobalt-based materials, particularly cobalt oxides derived from cobalt acetate, are promising electrocatalysts for the oxygen evolution reaction (OER). mdpi.comrsc.org The OER is a critical half-reaction in electrochemical water splitting for hydrogen production and in metal-air batteries. rsc.orgnih.gov
Cobalt acetate can be used to synthesize cobalt oxide (Co₃O₄) films and nanoparticles that exhibit high catalytic activity for OER in both alkaline and acidic media. mdpi.comnih.gov The catalytic performance is attributed to the mixed-valence nature of Co₃O₄, which contains both Co²⁺ and Co³⁺ sites. mdpi.com These sites are believed to facilitate the formation of key intermediates like cobalt oxyhydroxide (CoOOH) during the OER process. mdpi.com Research has shown that cobalt acetate itself, when dissolved in certain buffer solutions, can act as a precursor to form an active catalytic film on an electrode surface during electrolysis. acs.orgresearchgate.net Furthermore, cobalt acetate can be used to prepare novel cobalt complexes that serve as efficient OER electrocatalysts. rsc.org
Scientific Discrepancy in Request: The Role of Cobalt Acetate in POSS-COF Hybrid Catalytic Systems
A thorough review of scientific literature reveals a critical discrepancy regarding the chemical compound specified for the hybrid catalytic system "POSS-COF-Co(acetate)2". The request to focus solely on Cobaltic acetate , which is cobalt in the +3 oxidation state (Co(III)), cannot be fulfilled as the specified catalytic system is synthesized using Cobaltous acetate , also known as cobalt(II) acetate (Co(II)).
Research articles detailing the synthesis and application of POSS-COF-Co(acetate)2 consistently and explicitly state the use of cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) as the cobalt precursor. mdpi.comrsc.org The resulting hybrid material is characterized as a Co(II)-containing catalyst. mdpi.com The catalytic activity, particularly for the selective reduction of nitriles to amines, is attributed to the Co(II) center within the framework. mdpi.com While the oxidation of cobalt(II) to cobalt(III) is a known chemical process and Co(III) complexes are active catalysts in other reactions, the literature does not support the synthesis or primary catalytic function of a POSS-COF system based on pre-formed or in-situ generated this compound under the reported conditions for this specific application. jst.go.jpwikipedia.orgnih.gov
Therefore, generating an article on "this compound" within the strict confines of the subsection "5.2.3. Hybrid Catalytic Systems (e.g., POSS-COF-Co(acetate)2)" would be scientifically inaccurate. The foundational premise of the request conflicts with the established composition of the designated example.
We are unable to proceed with generating the article as instructed. Please advise on how to proceed. Options include:
Revising the article's focus to the scientifically accurate compound, Cobalt(II) acetate , and its role in the POSS-COF-Co(acetate)2 hybrid catalytic system.
Providing a different example of a hybrid catalytic system that is verifiably based on This compound .
We await your clarification to ensure the final content is professional, authoritative, and scientifically accurate.
Advanced Materials Science and Engineering Applications
Synthesis of Cobalt Oxide Nanomaterials
Cobalt acetate (B1210297) is a preferred precursor for producing high-purity cobalt oxide nanomaterials due to its moderate water solubility and its decomposition to cobalt oxide upon heating. americanelements.comjconsortium.com Various synthesis techniques leverage cobalt acetate to produce cobalt oxides, including the stable spinel Co3O4, which contains both Co(II) and Co(III) ions, and different polymorphs of cobalt(II) oxide (CoO). jconsortium.commdpi.com Methods such as sol-gel, thermal decomposition, electrospinning, and microwave-assisted synthesis are employed to control the final product's characteristics. jconsortium.comjacsdirectory.comnsmsi.ir
The ability to control the size and shape of nanomaterials is crucial for tuning their properties. Cobalt acetate allows for precise control over the morphology of the resulting cobalt oxides.
Nanoparticles : Co3O4 nanoparticles can be synthesized using several methods with cobalt acetate as the precursor.
The sol-gel method involves dissolving cobalt acetate in water, followed by the addition of a precipitating agent like oxalic acid. The resulting precipitate is then washed, dried, and calcined at temperatures between 200°C and 400°C to yield black Co3O4 nanoparticles. jconsortium.com
A microwave-assisted method using cobalt(II) acetate and urea (B33335) in ethylene (B1197577) glycol produces Co3O4 nanoparticles with an average size of 7–28 nm after calcination. jacsdirectory.com This technique is noted for its simplicity, speed, and energy efficiency. jacsdirectory.com
Thermal decomposition of cobalt hydroxide (B78521), which is itself synthesized from cobalt acetate, is another route to produce crystalline Co3O4 nanoparticles. researchgate.net
Nanofibers : Electrospinning is a key technique for producing one-dimensional nanostructures.
Cobalt oxide nanofibers (CoxOy NFs) with average diameters around 50 nm have been fabricated by first electrospinning a solution of cobalt acetate and polyvinyl alcohol (PVA). nsmsi.ir The resulting polymer-based nanofibers are then calcined at approximately 600°C to remove the organic components and yield crystalline cobalt oxide nanofibers. nsmsi.ir
Dipping carbon nanofibers derived from starch into a cobalt acetate solution, followed by calcination, results in highly porous Co3O4-decorated carbon nanofibers . sci-hub.se The cobalt acetate decomposition during calcination contributes to the formation of macropores within the nanofibers. sci-hub.se
| Morphology | Synthesis Method | Key Reagents | Resulting Size/Diameter | Reference |
|---|---|---|---|---|
| Nanoparticles | Sol-Gel | Cobalt acetate, Oxalic acid | Not specified | jconsortium.com |
| Nanoparticles | Microwave-assisted | Cobalt(II) acetate, Urea, Ethylene glycol | 7–28 nm | jacsdirectory.com |
| Nanofibers | Electrospinning | Cobalt acetate, Polyvinyl alcohol (PVA) | ~50 nm | nsmsi.ir |
| Decorated Carbon Nanofibers | Dipping/Calcination | Carbon nanofibers, Cobalt acetate | Not specified | sci-hub.se |
The crystalline phase, or polymorph, of cobalt oxide significantly influences its properties. By carefully controlling the thermal decomposition conditions of cobalt(II) acetate tetrahydrate, it is possible to selectively synthesize different polymorphs of CoO and Co3O4. mdpi.comresearchgate.net The decomposition process typically involves dehydration, followed by the breakdown of the anhydrous acetate, and finally the formation of the oxide phase. rsc.org
Spinel Co3O4 : When the thermal decomposition of cobalt acetate is carried out in an air atmosphere, the mixed-valence spinel Co3O4 is obtained as the final product. mdpi.comucm.es This is the most stable oxide of cobalt.
Rock-salt CoO : This is the most stable polymorph of cobalt(II) monoxide. mdpi.comresearchgate.net It can be obtained as a nearly single phase by heating cobalt(II) acetate tetrahydrate to 400°C under a nitrogen atmosphere. mdpi.comucm.es The transformation from the zinc-blende polymorph to the rock-salt structure occurs at around 310°C. rsc.org
Zinc-blende (Zn-blende) CoO : This metastable, tetrahedrally coordinated cubic form of CoO can be synthesized by heating cobalt(II) acetate between 275–310°C in an inert atmosphere, such as nitrogen. mdpi.comrsc.org It can be obtained as an almost single phase at 330°C under nitrogen. mdpi.comucm.es
Atomistic simulations have shown that the lattice energies of the rock salt, wurtzite, and zinc-blende CoO polymorphs are relatively close, with rock salt being the most stable, followed by wurtzite and then zinc-blende. researchgate.net
| Polymorph | Atmosphere | Temperature | Key Findings | Reference |
|---|---|---|---|---|
| Spinel (Co3O4) | Air | >300°C | Final stable product in an oxidizing atmosphere. | mdpi.com |
| Rock-salt (CoO) | Nitrogen | ~400°C | Obtained as a nearly single, stable phase. Forms via transformation from Zn-blende phase above 310°C. | mdpi.comrsc.orgucm.es |
| Zinc-blende (CoO) | Nitrogen | ~330°C (275-310°C formation range) | Metastable polymorph formed as an intermediate before transforming to rock-salt. | mdpi.comrsc.orgucm.es |
Doping and Modification of Inorganic Matrixes
Cobalt acetate is an effective source of cobalt ions for doping various inorganic host materials, thereby modifying their crystal structure and enhancing their intrinsic properties for specific applications. The similarity in ionic radii between Co²⁺ and other divalent metal cations, such as Zn²⁺, facilitates its incorporation into the host lattice. nih.govijraset.com
Cobalt-Doped Zinc Oxide (Co-ZnO) : Cobalt acetate tetrahydrate is frequently used as the cobalt precursor to synthesize Co-doped ZnO nanoparticles. mdpi.comrsc.org In a typical microwave solvothermal synthesis, zinc acetate and cobalt acetate are dissolved in a solvent like ethylene glycol. mdpi.com The resulting material consists of cobalt ions substitutionally replacing zinc ions in the ZnO wurtzite crystal lattice, which is confirmed by the absence of secondary phases like cobalt oxides in XRD patterns. nih.gov This doping can be achieved with high efficiency. mdpi.com
Cobalt-Doped Calcium Carbonate (CaCO3) : Cobalt acetate can be used in a simple precipitation method to synthesize cobalt-doped calcium carbonate nanoparticles. ijariie.com Co-doping with other metal acetates, such as copper acetate, has been shown to successfully incorporate the dopant ions into the pure calcite phase of CaCO3. ijariie.com
Doping with cobalt ions using a cobalt acetate precursor can lead to significant improvements in the stability and functionality of the host material.
Enhanced Stability : Co-doping of calcium carbonate with cobalt and copper acetates has been shown to enhance thermal stability and improve resistance to degradation under various environmental conditions, including acidic and alkaline pH. ijariie.com Doping can also improve mechanical properties like hardness by strengthening interatomic bonds within the crystal lattice. ijariie.com
Enhanced Functional Properties :
Photocatalysis : In ZnO, cobalt doping can tailor the material's properties for enhanced photocatalytic CO2 reduction. It increases light absorption, improves charge separation kinetics, and modulates reaction dynamics, leading to a significantly higher CO yield and excellent stability compared to undoped ZnO. rsc.org
Electrocatalysis : The use of a single-source precursor route involving cobalt acetate allows for the creation of cobalt-doped ZnO with controlled stoichiometry, which can act as a highly active electrocatalyst for the hydrogen evolution reaction (HER) in alkaline media. dlr.de
Gas Sensing : Doping ceria (CeO2) with cobalt has been shown to reduce its band gap and increase the concentration of adsorbed oxygen species on the surface. acs.org This leads to enhanced catalytic activity in gas interaction reactions, which is beneficial for high-performance chemiresistive sensors. acs.org
| Host Matrix | Enhanced Property | Mechanism/Observation | Reference |
|---|---|---|---|
| CaCO3 | Thermal & Environmental Stability | Co-doping improves resistance to degradation under varied pH and temperature. | ijariie.com |
| ZnO | Photocatalytic Activity (CO2 reduction) | Increases light absorption and improves charge separation. | rsc.org |
| ZnO | Electrocatalytic Activity (HER) | Creates a highly active electrocatalyst through controlled stoichiometry. | dlr.de |
| CeO2 | Gas Sensing Performance | Reduces band gap and increases surface adsorbed oxygen, enhancing surface reactivity. | acs.org |
Precursor in Metal-Organic Framework (MOF) Synthesis
Cobalt acetate is a widely used metal source for the synthesis of cobalt-based metal-organic frameworks (MOFs). nih.govresearchgate.net MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.
In a typical synthesis, cobalt(II) acetate is mixed with an organic linker, such as 2-methylimidazole (B133640) or a derivative of naphthalimide, in a suitable solvent. bohrium.commdpi.com The reaction, often carried out via co-precipitation or solvothermal methods, results in the formation of a Co-MOF. bohrium.commdpi.com For example, Co-MOFs have been prepared using a one-pot co-precipitation method by mixing aqueous solutions of cobalt acetate and 2-methylimidazole at room temperature. mdpi.com
These Co-MOFs are not only functional materials in their own right for applications like adsorption and catalysis, but they also serve as excellent sacrificial templates or precursors for creating nanostructured cobalt oxides. bohrium.comacs.org By pyrolyzing the Co-MOF, the organic linker is removed, leaving behind cobalt oxide (typically Co3O4) with a morphology that is inherited from the parent MOF structure. bohrium.comacs.org For instance, Co-MOFs with 1D rod, 2D sheet, and 1D spindle structures have been synthesized by reacting cobaltous acetate with a naphthalimide derivative at different temperatures, which upon pyrolysis, yield Co3O4 catalysts with the same corresponding morphologies. bohrium.com
Formation of Porous Coordination Polymers
Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs), are a class of crystalline materials composed of metal ions or clusters linked together by organic ligands. These materials are notable for their high porosity and large surface areas. While cobalt(II) acetate is a more commonly cited precursor in the synthesis of cobalt-based MOFs, cobaltic acetate also plays a role in the formation of coordination polymers, particularly those containing cobalt in a +3 oxidation state.
The synthesis of these structures often involves the reaction of a cobalt salt with a multitopic organic linker. For instance, cobalt(II) acetate tetrahydrate has been used with ligands like 1,3,5-benzenetricarboxylic acid to create MOFs through methods such as microwave-assisted ball milling. rsc.org In some cases, the cobalt(II) center in the resulting framework can be oxidized to cobalt(III), or cobalt(III) precursors can be used directly. Research has demonstrated the synthesis of cobalt(III) coordination polymers through hydrothermal methods, reacting cobalt salts with flexible bis-imidazole and polycarboxyl co-ligands. researchgate.net These processes can result in complex three-dimensional interpenetrating networks. researchgate.net
One specific example involves the reaction of cobalt(II) acetate with 4,4′-[benzene-1,4-diylbis(methylylidenenitrilo)]dibenzoic acid under ultrasound irradiation to form a new Co-MOF. mdpi.com This material demonstrated catalytic activity in the oxidation of alcohols. mdpi.com Another study detailed the synthesis of a coordination polymer with the formula [Co₃(odabco)₂(OAc)₆] from cobalt(II) acetate and 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco), resulting in a structure with one-dimensional chains. nih.gov
The table below summarizes representative examples of porous coordination polymers synthesized using cobalt acetate as a precursor.
| Product | Cobalt Precursor | Organic Linker(s) | Synthesis Method | Structural Feature |
| MOF-2 | Cobalt(II) acetate tetrahydrate | 1,3,5-Benzenetricarboxylic acid | Microwave-assisted ball milling | High adsorption capacity for Congo red |
| [Co₃(odabco)₂(OAc)₆] | Cobalt(II) acetate | 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco), Acetic acid | Solvothermal | One-dimensional chains |
| Co-MOF | Cobalt acetate | 4,4′-[benzene-1,4-diylbis(methylylidenenitrilo)]dibenzoic acid | Ultrasound irradiation | Catalytically active for alcohol oxidation |
| SNUT-2 | Not specified, but a Co(III) polymer | 1,3-bis(imidazol)propane, Benzene-1,2,4,5-tetracarboxylic acid | Hydrothermal | (4,5)-connected binodal 3D framework |
This table is generated based on data from multiple sources. rsc.orgresearchgate.netmdpi.comnih.gov
Thermolysis to Carbon-Based Nanomaterials
Thermolysis, or thermal decomposition, of this compound is a key method for producing a variety of carbon-based nanomaterials. In these processes, cobalt acetate serves as a precursor for cobalt nanoparticles, which then act as catalysts for the growth of nanostructures like carbon nanotubes (CNTs) and graphene. The decomposition of the acetate ligands provides the carbon source for the formation of these materials.
The controlled pyrolysis of cobalt acetate, often in combination with other carbon and nitrogen sources like graphitic carbon nitride or dicyandiamide, can yield nitrogen-doped carbon nanotubes decorated with cobalt oxide nanoparticles (Co/N-CNT). nsf.govfrontiersin.org These composite materials have shown high electrocatalytic activity. nsf.gov The pyrolysis temperature is a critical parameter that influences the final product's characteristics. For instance, pyrolyzing cobalt acetate and graphitic carbon nitride at 800 °C has been used to synthesize Co,N-codoped carbon nanotubes. nsf.gov
Furthermore, the thermal decomposition of cobalt acetate in the presence of surfactants like oleylamine (B85491) and oleic acid allows for the synthesis of cobalt nanoparticles with controlled sizes, ranging from 8 to 200 nm. researchgate.net These nanoparticles can be encapsulated within graphene shells, a process achieved by the pyrolysis of cobalt acetate in solvents like ethanol. chemrxiv.org This method is valued for its simplicity and environmental friendliness. chemrxiv.org The resulting cobalt nanoparticles encapsulated in carbon (Co@C) have applications as catalysts in organic synthesis. chemrxiv.org
The table below details the synthesis of various carbon-based nanomaterials through the thermolysis of cobalt acetate.
| Nanomaterial | Cobalt Precursor | Other Reagents/Conditions | Pyrolysis Temperature | Key Finding |
| Co,N-codoped carbon nanotubes | Cobalt acetate | Graphitic carbon nitride, NaOH | 800 °C | High ORR electrocatalytic activity |
| Cobalt nanoparticles@N-doped carbon nanotubes (Co@NC) | Cobalt(II) acetate tetrahydrate | Dicyandiamide, P123 | Not specified | Bifunctional catalyst for ORR and OER |
| Graphene-shelled cobalt nanoparticles (Co@C) | Cobalt acetate | Ethanol | 600 °C | Uniform nanoparticles for amine synthesis |
| Cobalt nanoparticles | Cobalt acetate tetrahydrate | Trioctylphosphine, oleylamine, oleic acid | Not specified | Controlled particle size (8-200 nm) |
This table is compiled from information found in various research articles. nsf.govfrontiersin.orgresearchgate.netchemrxiv.org
Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular vibrations, electronic transitions, and magnetic properties of cobalt(III) acetate (B1210297) and its derivatives.
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are widely employed to identify functional groups and determine the coordination modes of ligands, such as acetate, to the cobalt center. Studies on cobalt acetate complexes, which may include cobalt(III) species, have shown IR spectra consistent with the presence of oxo-centered trinuclear complexes and bidentate acetate ligands sci-hub.se.
For acetate-containing compounds, characteristic C-H stretching vibrations typically appear around 2948 cm⁻¹ tsijournals.com. The carboxylate group (COO⁻) exhibits two primary stretching vibrations: an asymmetric stretch (νas(COO⁻)) and a symmetric stretch (νs(COO⁻)). The positions of these bands and their separation (Δν = νas - νs) can provide information about the acetate's coordination mode. For instance, symmetric C=O vibrations have been observed at 1422 cm⁻¹ and asymmetric C=O at 1548 cm⁻¹ in dehydrated or decomposed cobalt acetate products tsijournals.com. However, it is noted that relying solely on the frequency separation of these bands to determine the exact coordination mode (e.g., unidentate vs. bidentate/bridging) can be unreliable, particularly in hydrated compounds where hydrogen bonding can influence the C-O bond equivalence cdnsciencepub.com. Additionally, new bands in the lower wavenumber region, such as around 517 cm⁻¹ and 435 cm⁻¹, have been assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching frequencies, respectively, indicating the involvement of oxygen and nitrogen atoms in coordination with cobalt ions in various complexes researchgate.net.
Table 1: Characteristic IR/FTIR Spectral Data for Cobalt Acetate Compounds
| Functional Group / Vibration | Wavenumber (cm⁻¹) | Assignment / Context | Source |
| C-H vibrations (acetate) | ~2948 | Characteristic C-H vibrations in acetate groups | tsijournals.com |
| Symmetric C=O (acetate) | 1422 | In dehydrated or decomposed products | tsijournals.com |
| Asymmetric C=O (acetate) | 1548 | In dehydrated or decomposed products | tsijournals.com |
| Water vibrations | 535 | Strong band in cobalt(II) acetate tetrahydrate | tsijournals.com |
| CO₂ rocking vibration | 616 | Gaseous decomposition product | tsijournals.com |
| CO₂ symmetrical bending | 676 | Gaseous decomposition product | tsijournals.com |
| ν(M-O) stretching | ~517 | Coordination through oxygen in cobalt complexes | researchgate.net |
| ν(M-N) stretching | ~435 | Coordination through nitrogen in cobalt complexes | researchgate.net |
UV-Vis spectroscopy is a valuable tool for studying the electronic transitions of cobalt(III) acetate, which typically exhibits characteristic colors due to d-d transitions. Solutions of cobalt(III) acetate show absorption maxima, with a notable shift from 600 nm to 585 nm observed when transitioning from anhydrous acetic acid to water at 25 °C nih.gov. The spectral response can be complex when both cobalt(II) and cobalt(III) species are simultaneously present in solution, as their broad peaks can overlap nih.gov.
Despite this complexity, UV-Vis spectroscopy has been successfully utilized for quantitative analysis. For instance, the concentration of cobalt(III) acetate has been routinely determined by UV-Vis spectrophotometry at 610 nm, a wavelength where only cobalt(III) is absorbed tubitak.gov.tr. In studies involving a salophen cobalt(III) acetate ionophore, UV-Vis spectra revealed two distinct peaks at 400 nm and 500 nm. Upon interaction with nitrite (B80452), these peaks shifted to 370 nm and 450 nm, respectively, indicating a change in the electronic environment of the cobalt center due to ligand binding unige.ch.
Table 2: UV-Vis Absorption Maxima for Cobalt(III) Acetate and Related Complexes
| Compound / System | Absorption Maxima (nm) | Conditions / Context | Source |
| Cobalt(III) acetate | 600 | In anhydrous acetic acid (25 °C) | nih.gov |
| Cobalt(III) acetate | 585 | In water (25 °C) | nih.gov |
| Cobalt(III) acetate | 610 | Wavelength for quantitative determination | tubitak.gov.tr |
| Salophen Co(III) Acetate Ionophore | 400, 500 | In THF mimicking membrane phase | unige.ch |
| Salophen Co(III) Acetate Ionophore + Nitrite | 370, 450 | In THF mimicking membrane phase, after nitrite interaction | unige.ch |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules by probing the magnetic properties of atomic nuclei. For cobalt(III) species, which are typically diamagnetic (low spin d⁶), NMR is a viable characterization method.
However, challenges can arise in the characterization of cobalt(III) acetate, particularly if samples contain paramagnetic cobalt(II) impurities. The presence of paramagnetic species can lead to significant peak broadening in NMR spectra, resulting in a loss of detailed information sci-hub.se. Despite this, NMR has been successfully applied to diamagnetic cobalt(III) complexes. For example, ¹³C NMR and ¹H NMR spectroscopies have been utilized to investigate the interaction of acetate ions with cobalt-substituted carbonic anhydrase, providing evidence of through-space interactions between ligand and protein protons nih.gov. Furthermore, ¹³C NMR chemical shifts of glycinate (B8599266) ring carbons in cobalt(III) complexes containing ethylenediamine-N-acetate (edma) have been shown to be influenced by trans ligands and the chelation form, offering insights into the coordination environment around the cobalt(III) center oup.com. Both ¹H, ¹³C, and 2D NMR spectra, combined with X-ray diffraction data, have been instrumental in characterizing distorted octahedral cobalt(III) coordination compounds, confirming the formation of specific isomers researchgate.net.
While specific studies on the direct application of ²⁹Si NMR to simple cobalt(III) acetate are not common, this technique is highly relevant when cobalt(III) acetate, or related cobalt species, are incorporated into silicon-containing hybrid materials. In such contexts, ²⁹Si NMR can provide valuable information about the local chemical environment of silicon atoms, including their connectivity, degree of condensation, and any interactions or bonding with the cobalt-containing components within the hybrid matrix. This allows researchers to understand how the cobalt species influences the structural integrity and properties of the silicon-based material.
Electron Spin Resonance (ESR) spectroscopy (also known as Electron Paramagnetic Resonance, EPR) is specifically used to detect and characterize species with unpaired electrons. As pure cobalt(III) (d⁶, low spin) is diamagnetic, it is typically ESR inactive. However, ESR spectroscopy becomes highly relevant in studies involving cobalt(III) acetate as an oxidant or catalyst, where it can facilitate the formation of paramagnetic intermediates or radical species.
In oxidation reactions catalyzed by cobalt(III) acetate, radical cations have been detected by ESR spectroscopy, supporting an electron-transfer mechanism for these reactions psu.edujournals.co.za. This demonstrates that while the cobalt(III) center itself may not be directly observed by ESR, its involvement in redox processes can lead to the generation of transient paramagnetic species that are detectable. Furthermore, ESR has been applied to characterize the coordination sphere of cobalt ions in enzyme complexes, such as cobalt-substituted carboxypeptidase A, where the cobalt is likely in a paramagnetic state (e.g., Co(II)) or involved in radical processes nih.gov. Studies on six-coordinate cobalt(III) tetraphenylporphyrin (B126558) π-cation radicals have shown ESR spectra with hyperfine structures originating from both cobalt and nitrogen nuclei, indicating that radical forms involving cobalt(III) can indeed be ESR active and provide detailed structural information oup.com.
Diffraction Techniques
Diffraction techniques are essential for determining the long-range order, crystal structure, and phase purity of solid materials.
X-ray Diffraction (XRD) is a fundamental technique for the structural characterization of crystalline materials, providing information on their phase composition, crystallinity, and unit cell parameters. Cobalt(III) acetate, existing as various species in the solid state, including trinuclear oxo-centered complexes, can be characterized by XRD to understand its specific crystalline forms rsc.org.
Single-crystal X-ray diffraction has been successfully employed to determine the precise crystal structures of specific cobalt(III) complexes containing acetate or related ligands. For instance, the structure of trans-tetraamminebis(isothiocyanato)cobalt(III) acetate-acetic acid was determined, revealing an orthorhombic crystal system publish.csiro.au. XRD has also been crucial in confirming the molecular structures of various cobalt(II) and cobalt(III) complexes, including an octahedral anionic cobalt(III) complex derived from cobalt(II) acetate mostwiedzy.pl.
Beyond isolated complexes, XRD is vital for monitoring phase transformations and identifying reaction products. In studies concerning the thermal decomposition of cobalt(II) acetate tetrahydrate, in situ X-ray thermodiffraction has been used to follow the decomposition pathway, identifying intermediate phases such as cobalt(II) oxyacetate (Co₃O(CH₃COO)₄) and final products like rocksalt CoO and Co₃O₄, depending on the atmosphere mdpi.com. This highlights XRD's utility in understanding the thermal stability and transformation of cobalt acetate precursors into other cobalt-containing materials, confirming the crystallinity and phase purity of the resulting products mdpi.com. XRD studies have also confirmed the formation of cobalt hydroxide (B78521) from cobalt acetate hydrazinate complexes upon heating researchgate.net. Furthermore, XRD has been used to explore the structures of ethylenediaminetetra-acetate complexes of cobalt(III), which crystallize in monoclinic or orthorhombic structures capes.gov.br.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Direct single-crystal X-ray diffraction studies specifically aimed at determining the absolute structure of the simple, discrete cobalt(III) acetate (Co(CH₃COO)₃) are not extensively reported in the scientific literature. However, "cobalt(III) acetate" has been utilized as a starting material or source for the isolation and characterization of more complex cobalt(III)-containing oxo-centered clusters and cubane (B1203433) structures through single-crystal X-ray diffraction. Examples include the symmetric neutral cubane, [Co₄(μ₃-O)₄(μ-CH₃CO₂)₄(C₅H₅N)₄], and the trimeric dication, [Co₃(μ₃-OH)₃(μ-CH₃CO₂)(CH₃CO₂)(C₅H₅N)₆]²⁺. researchgate.netcapes.gov.br These studies provide valuable insights into the coordination chemistry of cobalt(III) with acetate ligands within more elaborate molecular architectures. It has been noted that obtaining non-solvated cobalt(III) carboxylate complexes suitable for single-crystal X-ray diffraction can be challenging. researchgate.net
In-situ X-ray Thermodiffraction for Thermal Decomposition Monitoring
Specific in-situ X-ray thermodiffraction studies focusing solely on the thermal decomposition of Cobalt(III) acetate (Co(CH₃COO)₃) are not prominently detailed in the provided research findings. While in-situ X-ray powder diffraction has been extensively applied to monitor the thermal decomposition of related cobalt acetate compounds, particularly cobalt(II) acetate tetrahydrate, these investigations primarily track the formation of cobalt(II) oxyacetate intermediates and subsequent cobalt oxide phases (CoO or Co₃O₄) under various atmospheres. chemicalpapers.comucm.esmdpi.com
Thermal Analysis Methods
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) studies specifically on the pure compound Cobalt(III) acetate (Co(CH₃COO)₃) are not extensively detailed in the provided search results. TGA is a widely used technique for investigating the thermal decomposition pathways of various cobalt acetate precursors, most notably cobalt(II) acetate tetrahydrate. These studies typically outline multi-step decomposition processes involving dehydration and subsequent breakdown of the acetate moieties, leading to the formation of cobalt oxides or metallic cobalt, depending on the gaseous atmosphere. chemicalpapers.comakjournals.comtsijournals.com
Differential Scanning Calorimetry (DSC)
Derivative Thermogravimetry (DTG)
Direct Derivative Thermogravimetry (DTG) data for the pure compound Cobalt(III) acetate are not explicitly found in the provided search results. DTG curves are typically derived from TGA data and are instrumental in identifying the rates of weight loss and distinct decomposition steps during the thermal analysis of cobalt acetate precursors, such as cobalt(II) acetate tetrahydrate. akjournals.comtsijournals.com
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM/FESEM)
Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM) are crucial techniques for examining the surface morphology and microstructure of materials. While direct morphological studies of solid Cobaltic acetate are limited due to its nature, these techniques are extensively applied to materials synthesized using cobalt acetate compounds, including this compound, as precursors. For instance, cobalt nanotubes (CoNTs) with high longitudinal coercivity have been prepared through the electrodeposition of cobalt acetate, and their morphology was characterized using FESEM. acs.orgcapes.gov.bracs.org These studies revealed the formation of a highly ordered hexagonal cobalt phase and allowed for the observation of thick-walled nanotubes fabricated using cobalt acetate tetrahydrate precursors. acs.orgacs.org Similarly, Co₃O₄ nanoparticles synthesized via a sol-gel method, utilizing cobalt acetate as a precursor, exhibited particle sizes ranging from 200 nm to 1 µm, as observed through FESEM. bohrium.com
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) provides insights into the internal structure, crystallinity, and particle size of materials at a nanoscale level. Like SEM, TEM is primarily used to characterize materials derived from cobalt acetate precursors. Cobalt nanoparticles, synthesized from cobalt acetate, have been characterized by TEM, revealing an average size of 16 nm and confirming their cubic shape and uniform dispersion. scientific.netresearchgate.net TEM images have also been instrumental in studying the morphology and microstructural features of cobalt oxyacetate phases formed during the thermal decomposition of cobalt(II) acetate tetrahydrate. mdpi.com Furthermore, TEM has been employed to characterize cobalt nanotubes, complementing FESEM observations by providing higher resolution details of their internal structure. acs.orgcapes.gov.bracs.org
Surface and Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of materials. In the context of this compound, XPS has been applied to analyze cobalt-containing complexes and materials where cobalt acetate served as a precursor. For instance, the Co 2p XPS spectrum of a Co(III) complex, synthesized from cobalt(II) acetate tetrahydrate, displayed two primary signals at 781.7 eV and 796.9 eV, which are characteristic binding energies attributable to the existence of Co(III) in the complex. researchgate.net Another study on an acetate-bound cobalt oxide catalyst, derived from Co(II) in acetate buffer, showed Co 2p XPS peaks at 780.98 eV and 796.38 eV for Co 2p₃/₂ and Co 2p₁/₂, respectively, along with associated satellite peaks, indicating the presence of cobalt oxide or hydroxide. researchgate.net XPS can also distinguish between different oxidation states of cobalt (e.g., CoO vs. Co₃O₄) based on satellite peak intensities. osti.gov
Energy-Dispersive X-ray Spectroscopy (EDS)
Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, provides elemental composition analysis of materials. For materials derived from cobalt acetate, EDS confirms the presence and distribution of constituent elements. For example, EDS spectra have indicated the presence of carbon, nitrogen, cobalt, and oxygen in cobalt complexes synthesized from cobalt acetate precursors. nih.gov In studies involving composite carbon fibers containing cobalt acetate-derived particles, EDS spectra showed characteristic peaks for cobalt (Kα at 6.93 keV, Lα at 0.78 keV), oxygen (Kα at 0.53 keV), and carbon (Kα at 0.28 keV), confirming their elemental composition. mdpi.com
Brunauer–Emmett–Teller (BET) Surface Area Analysis
Brunauer–Emmett–Teller (BET) surface area analysis is employed to determine the specific surface area and porosity of materials, which are critical parameters for catalysts and adsorbents. While not typically applied directly to the simple salt form of this compound, BET analysis is commonly performed on porous materials and catalysts synthesized using cobalt acetate as a precursor. For instance, in the preparation of Pt-Co/SiO₂ catalysts for Fischer-Tropsch synthesis, uncalcined cobalt acetate/silica catalysts exhibited BET surface areas in the range of 148–160 m²/g. semanticscholar.org The addition of cobalt loading to supports like carbon nanotubes can lead to a decrease in surface area and pore volume, indicating pore blockage by the cobalt species. researchgate.net
Electrochemical and Magnetic Characterization
Electrochemical Characterization Electrochemical studies provide insights into the redox behavior and catalytic properties of this compound and its complexes. Trinuclear μ₃-oxo-centered cobalt(III) acetate complexes, such as [Coᴵᴵᴵ₃(μ₃-O)(CH₃CO₂)₅(OR)(py)₃][PF₆], have been investigated electrochemically. These complexes exhibit irreversible reduction but can be reversibly oxidized to a mixed-valence Co(III)₂Co(IV) species at approximately 1.23 V versus the ferrocenium/ferrocene couple. nih.govacs.org Controlled potential coulometry confirmed a one-electron oxidation process, and spectroelectrochemical oxidation demonstrated the stability of the oxidized species in solution for at least one hour at 5 °C. nih.govacs.org Cobalt(III) acetate can also be electrosynthesized from cobalt(II) acetate solutions, highlighting its importance as an oxidizing agent and catalyst in organic reactions. tubitak.gov.tr Furthermore, various cobalt(III) acetate complexes have been shown to undergo an irreversible, one-electron reduction from Co(III) to Co(II) at potentials ranging from -0.95 V to -1.36 V versus a saturated calomel (B162337) electrode (SCE), depending on the ligand environment. nih.gov
Magnetic Characterization The magnetic properties of this compound and its complexes are influenced by the oxidation state of cobalt and the ligand environment. In some complex structures, this compound can be part of mixed-valence clusters exhibiting unique magnetic behaviors. For example, a heptacobalt(II/III) dicubane cluster containing acetate ligands, [Co₇(OH)₆(H₂O)₂(CH₃COO)₄(PW₉O₃₄)₂]¹³⁻, has been synthesized and characterized magnetically. In this cluster, a central diamagnetic Co(III) ion is present alongside Co(II) ions, leading to ferromagnetic interactions between Co(II) ions and weakly antiferromagnetic interactions through the central Co(III) ion. mdpi.com While the simple Co(III) ion is diamagnetic in an octahedral environment, the presence of paramagnetism in some Co(III) complexes can be observed, particularly when distortions or specific ligand fields are present. researchgate.net Magnetic measurements, such as those performed using a Superconducting Quantum Interference Device (SQUID) magnetometer, have also been applied to cobalt nanotubes prepared from cobalt acetate precursors, revealing very high longitudinal coercivity (e.g., ~820 Oe) and significant intertubular magnetic interactions. acs.orgcapes.gov.bracs.org
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a robust computational tool for investigating the electronic structure, geometry, and reactivity of transition metal complexes, including cobaltic acetate (B1210297) and related cobalt(III) compounds. These calculations provide atomic-level insights that complement experimental findings, enabling a deeper understanding of their fundamental properties and catalytic behaviors.
DFT calculations are extensively employed for the structural optimization of cobalt(III) complexes, allowing for the prediction of their equilibrium geometries and key geometrical parameters. For multinuclear cobalt(III) compounds, which can serve as models for cobalt acetate-based catalysts, DFT-optimized structures have shown excellent agreement with experimental data obtained from techniques such as Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. osti.govacs.org
Studies on such Co(III) species have revealed specific bond distances. For instance, average Co-O bond distances to acetate and hydroxyl ligands in DFT-optimized structures typically span a range of 1.91-1.94 Å. acs.org In trimeric cobalt(III) species, the shortest Co bond distance is often observed to the central oxo atom. acs.org The consistency between theoretical predictions and experimental observations validates the use of DFT for accurate structural characterization of cobalt(III) coordination environments.
Table 1: Representative Co-O Bond Distances from DFT-Optimized Co(III) Complexes
| Bond Type | Average Bond Distance (Å) | Source |
| Co-O (acetate) | 1.91-1.94 | acs.org |
| Co-O (hydroxyl) | 1.91-1.94 | acs.org |
| Co-O (central oxo) | Shorter than others | acs.org |
Electronic structure analysis using DFT provides crucial insights into the distribution of electron density, spin states, and reactivity of cobalt(III) acetate and its derivatives. For d6 Co(III) centers in an octahedral coordination environment, DFT optimization calculations have consistently shown that the s=0 spin state (low-spin configuration) represents the lowest energy state. osti.govacs.org This finding is significant for understanding the electronic properties and catalytic mechanisms involving these compounds.
Furthermore, analyses of Co-ligand bonding interactions have revealed that the substitution of acetate ligands with hydroxyl groups in Co(III) compounds leads to an increase in electron density on the cobalt center. This is attributed to the loss of π back-bonding interactions between cobalt and acetate, coupled with enhanced electron donation from hydroxyl ligands. osti.govacs.org Mayer bond orders, computed from DFT-optimized structures, indicate that Co-O bonds associated with acetate ligands generally exhibit lower bond orders compared to those with central oxo atoms or bridging hydroxyl species. osti.gov
Molecular Electrostatic Potential (MEP) maps are a valuable tool derived from DFT calculations to visualize the electron-rich and electron-deficient regions of a molecule, providing insights into potential sites for electrophilic and nucleophilic attack. In studies involving mixed-valence Co(III)/Co(II) complexes, MEP analysis has been successfully employed to elucidate electronic distribution and the nature of noncovalent interactions. rsc.org These maps typically use a color scale, where red indicates electron-rich regions (most negative potential) and blue indicates electron-deficient regions (most positive potential). rsc.org For instance, significant positive potentials have been observed on hydrogen atoms, while negative MEP values are found on coordinating ligands, consistent with their electron-donating character. rsc.org
Molecular Dynamics Simulations
While Density Functional Theory provides detailed insights into static molecular structures and electronic properties, Molecular Dynamics (MD) simulations are essential for understanding the time-dependent behavior, conformational changes, and interactions of chemical systems at finite temperatures. Despite the broad application of MD in chemistry, specific molecular dynamics simulations focusing solely on "cobaltic acetate" (cobalt(III) acetate) are not extensively reported in the current literature. Studies involving molecular dynamics often pertain to other metal acetates, such as divalent cations binding to acetate, or more complex cobalt-containing systems like hydrated cobalt porphyrins. rsc.orgacs.org These broader studies, while not directly on this compound, illustrate the potential of MD to explore dynamic properties, solvent interactions, and binding affinities within acetate-containing or cobalt-containing environments. Further dedicated MD investigations would be beneficial to fully characterize the dynamic behavior and solution-phase properties of this compound.
Environmental Remediation Applications Excluding Biological Toxicity
Photocatalytic Degradation of Organic Pollutants
The conversion of cobaltic acetate (B1210297) to cobalt-based nanocatalysts is a key strategy in the development of materials for the photocatalytic degradation of organic pollutants. These pollutants, often found in industrial wastewater, can be highly toxic and resistant to conventional treatment methods.
Cobalt-based materials, such as cobalt oxide (Co3O4) nanoparticles and cobalt-containing metal-organic frameworks (MOFs), are effective photocatalysts. researchgate.net When irradiated with light, these semiconductor materials generate electron-hole pairs. researchgate.net These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals, which are powerful oxidizing agents capable of breaking down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. acs.org
Cobaltic acetate is often used as a precursor to synthesize these cobalt oxide nanoparticles. rsc.orgazonano.com For instance, cobalt oxide nanoparticles have been successfully used in the degradation of various organic dyes, including bromophenol blue and bromocresol green. nih.gov In such applications, the photocatalytic efficiency is influenced by factors like the nanoparticle's crystalline structure and surface area, which can be controlled during the synthesis process from the this compound precursor. nih.gov
Furthermore, cobalt-based catalysts have been incorporated into composite materials to enhance their photocatalytic activity. For example, cobalt ferrite (B1171679) (CoFe2O4) decorated graphene oxide composites have demonstrated high efficiency in degrading pesticides like acetamiprid (B1664982) under UV irradiation. mdpi.com In these systems, the cobalt-containing component is the primary active site for the generation of reactive species.
The table below summarizes the photocatalytic degradation of various organic pollutants using cobalt-based catalysts, which can be synthesized from this compound.
| Pollutant | Catalyst | Degradation Efficiency | Reference |
| Bromophenol blue | Cobalt oxide nanoparticles | Degradation achieved in 60 minutes | nih.gov |
| Bromocresol green | Cobalt oxide nanoparticles | Degradation achieved in 90 minutes | nih.gov |
| 4-nitrophenol | Cobalt oxide nanoparticles | Degradation achieved in 40 minutes | nih.gov |
| Acetamiprid | GO-CoFe2O4 | ~97% | mdpi.com |
| Crystal Violet | CuCo2O4/Co3S4@CNT | 90% | bohrium.com |
Electrochemical Reduction of Carbon Dioxide
A significant area of research in environmental remediation is the electrochemical reduction of carbon dioxide (CO2), a primary greenhouse gas, into value-added chemical products. Cobalt-based catalysts, often derived from this compound, have emerged as promising candidates for this conversion, particularly for the production of acetate.
The process involves using electrical energy to drive the chemical reaction that converts CO2 into other substances. Cobalt oxide nanoparticles have been shown to be effective electrocatalysts for this reaction. eurekalert.org In one approach, a polyaniline catalyst coated with cobalt oxide nanoparticles was used to facilitate the conversion of CO2 to acetate. eurekalert.org The cobalt oxide component is responsible for the initial reduction of CO2 to carbon monoxide (CO), which is then further reduced to acetate on the polyaniline support. eurekalert.org
Researchers have developed heterogeneous electrocatalysts where cobalt oxide (Co3O4) nanoparticles are immobilized on a support material like polyaniline and carbon. sciopen.com These catalysts have demonstrated high selectivity and activity for the electroreduction of CO2 to acetate, achieving a Faradaic efficiency of approximately 62% and a current density of about 35 mA·cm−2. sciopen.com The effectiveness of these catalysts is attributed to the synergistic effects between the cobalt oxide nanoparticles and the support material. sciopen.com
The synthesis of these cobalt oxide nanoparticles often involves the use of cobalt precursors like this compound. rsc.orgazonano.com The properties of the resulting nanoparticles, such as their size and dispersion, which are crucial for catalytic performance, can be controlled during the synthesis process. azonano.com
The table below presents findings from studies on the electrochemical reduction of CO2 using cobalt-based catalysts.
| Catalyst | Product | Faradaic Efficiency | Current Density | Reference |
| Co3O4/PANI/C | Acetate | ~62% | ~35 mA·cm⁻² | sciopen.com |
| Polyaniline with Cobalt Oxide Nanoparticles | Acetate | Highly selective | - | eurekalert.org |
| N-doped nanodiamond | Acetate | 91.2-91.8% | - | acs.orgnih.gov |
Role in Nanoparticle Stability for Remediation Contexts
The stability of nanoparticles is a critical factor for their successful application in environmental remediation, as it determines their longevity and effectiveness in real-world conditions. This compound plays a role in enhancing the stability of certain nanoparticle systems intended for such applications.
One direct example is the use of cobalt acetate in the co-doping of calcium carbonate (CaCO3) nanoparticles. A study demonstrated that co-doping these nanoparticles with cobalt and copper acetate significantly improved their structural and thermal stability. ijariie.com This enhanced stability is crucial for their use in environmental remediation, as it allows the nanoparticles to withstand harsh environmental conditions, such as changes in pH and temperature, without degrading. ijariie.com The improved stability is attributed to the incorporation of cobalt ions into the crystal lattice of the CaCO3 nanoparticles, which strengthens their structure. ijariie.com
More broadly, cobalt-based nanoparticles themselves, which can be synthesized from this compound, exhibit high chemical stability. rsc.orgjchemrev.com This inherent stability is advantageous for their use as catalysts in remediation processes, as it ensures they remain active over extended periods of operation. azonano.com The synthesis method, including the choice of precursors like this compound and the use of stabilizing agents, can influence the final stability of the cobalt nanoparticles. azonano.comjchemrev.com
The table below highlights the role of cobalt acetate in enhancing nanoparticle stability.
| Nanoparticle System | Role of Cobalt Acetate | Enhanced Property | Application Context | Reference |
| Calcium Carbonate (CaCO3) Nanoparticles | Co-dopant with copper acetate | Structural and thermal stability | Environmental Remediation | ijariie.com |
| Cobalt Nanoparticles | Precursor | Inherent chemical stability | Catalysis, Environmental Remediation | rsc.orgazonano.comjchemrev.com |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing cobaltic acetate (Co(CH₃CO₂)₃) in laboratory settings?
- Methodological Answer : this compound is typically synthesized via oxidation of cobalt(II) acetate in acetic acid using strong oxidants like ozone or hydrogen peroxide under controlled pH. Critical parameters include temperature (60–80°C) and stoichiometric ratios to avoid overoxidation to Co(IV) species. Characterization via UV-Vis spectroscopy (absorption at 510–530 nm) and X-ray diffraction confirms the trivalent cobalt center and acetate ligand coordination .
- Example Protocol :
Q. How does this compound participate in catalytic oxidation mechanisms, particularly in hydrocarbon substrates?
- Mechanistic Insight : this compound acts as a one-electron oxidant in radical-chain autoxidation processes. For example, in toluene oxidation, it abstracts hydrogen atoms to generate benzyl radicals, which react with O₂ to form peroxyl radicals. These propagate the chain reaction, ultimately yielding benzaldehyde and benzoic acid. Kinetic studies show rate dependence on [Co(III)] and substrate concentration, with activation energy ~50 kJ/mol .
- Key Data :
| Substrate | Major Products | Selectivity (%) |
|---|---|---|
| Cyclohexane | Cyclohexyl acetate | 86 |
| Toluene | Benzaldehyde | 62 |
| Ethylbenzene | Acetophenone | 78 |
| Source: Morimoto & Ogata (1967) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
